molecular formula C10H14N2O B111880 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one CAS No. 16315-16-5

3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B111880
CAS No.: 16315-16-5
M. Wt: 178.23 g/mol
InChI Key: HPTQHXKWSUVNNR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves the condensation of a triketone with phenylhydrazine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation process. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and efficiency, often incorporating automated systems for mixing, heating, and purification. The compound is then packaged and stored under controlled conditions to maintain its stability and purity.

Chemical Reactions Analysis

Types of Reactions

3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.

Scientific Research Applications

3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts unique reactivity and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3,6,6-trimethyl-5,7-dihydro-2H-indazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-6-9-7(12-11-6)4-10(2,3)5-8(9)13/h4-5H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTQHXKWSUVNNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)CC(CC2=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365441
Record name 3,6,6-TRIMETHYL-1,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16315-16-5
Record name 3,6,6-TRIMETHYL-1,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one interact with opioid receptors and what are the downstream effects?

A1: 1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one acts as a full agonist at μ-opioid, δ-opioid, and κ-opioid receptors. [] This means it binds to these receptors and activates them, leading to downstream effects such as inhibition of cyclic adenosine monophosphate (cAMP) production and recruitment of β-arrestin-2. [] These signaling events ultimately contribute to the compound's analgesic effects.

Q2: How does the structure of 1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one compare to morphine in terms of its effects on gastrointestinal function?

A2: While both 1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one and morphine provide pain relief, preclinical studies indicate that 1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one may cause less gastrointestinal dysfunction compared to morphine at similar analgesic doses. [] This suggests the compound might offer a more favorable side effect profile.

Q3: Have there been any computational studies on the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold?

A3: Yes, computational studies using methods like AM1, Hartree-Fock, and Density Functional Theory (DFT) have been employed to investigate the tautomeric preferences of the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold. [] These studies aim to understand the most stable forms of these molecules, which is crucial for drug design and understanding their interactions with biological targets.

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